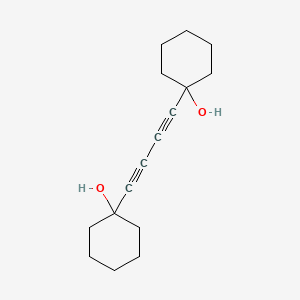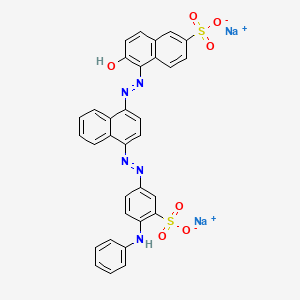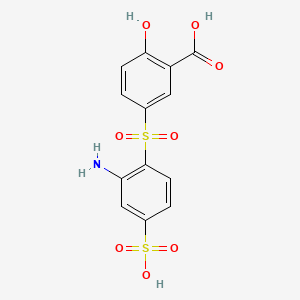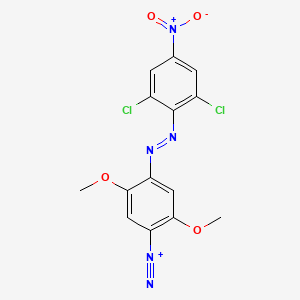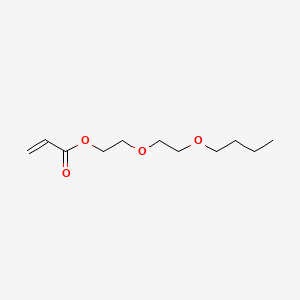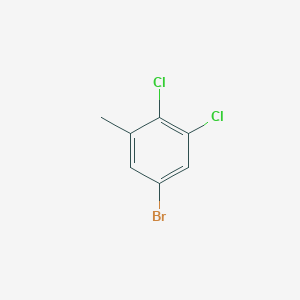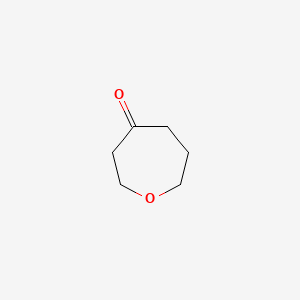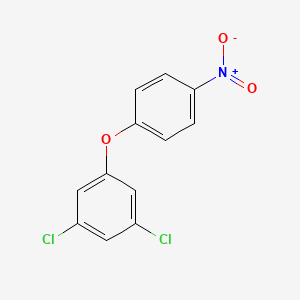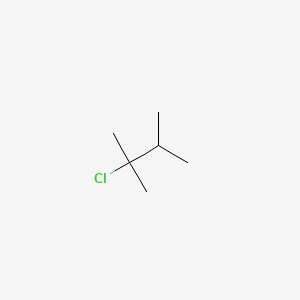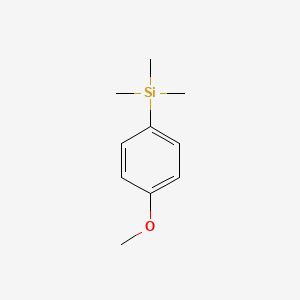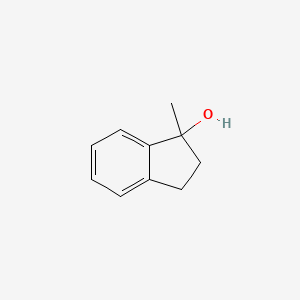
1-Methyl-2,3-dihydro-1H-inden-1-OL
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C10H12O . It has a molecular weight of 148.20 g/mol . The IUPAC name for this compound is 1-methyl-2,3-dihydroinden-1-ol .
Molecular Structure Analysis
The InChI string for 1-Methyl-2,3-dihydro-1H-inden-1-OL isInChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 . The Canonical SMILES string is CC1(CCC2=CC=CC=C21)O . These strings provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.20 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s complexity, as computed by PubChem, is 155 . The XLogP3-AA value is 1.7 , which gives an indication of its lipophilicity.Applications De Recherche Scientifique
Synthesis Techniques
1-Methyl-2,3-dihydro-1H-inden-1-OL and its derivatives are synthesized using various methods. A notable technique includes the facile one-pot synthesis of inden-1-ol derivatives, utilizing methyl ketones and o-phthaldialdehyde in the presence of catalysts like trialkylphosphine. This process is significant for creating highly functionalized compounds suitable for further transformations in synthetic organic chemistry (Nagarajan, Muthuvel, & Das, 2011). Another method involves palladium-catalyzed cyclocarbonylation of arynes with allyl carbonates and carbon monoxide, offering a selective synthesis pathway for 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones (Pi et al., 2010).
Biological and Medicinal Applications
1-Methyl-2,3-dihydro-1H-inden-1-OL derivatives exhibit various biological activities. For instance, certain derivatives demonstrate moderate to good antimicrobial activity against bacterial and fungal organisms, highlighting their potential in medicinal chemistry and drug development (Swamy et al., 2019). Moreover, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol show significant anti-inflammatory activity in vivo and in vitro, suggesting their utility as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Chemical Properties and Interactions
The chemical properties and interactions of 1-Methyl-2,3-dihydro-1H-inden-1-OL derivatives are explored in various studies. The interaction of chiral Schiff bases with calf-thymus DNA is one such study, where the effect of remote substituents on DNA binding activity was investigated, showing how structural modifications can influence biological activity (Bora et al., 2021). Additionally, the absolute configuration of certain derivatives is crucial in understanding their pharmacological potential, such as in the study of the more active enantiomer of a serotonin inhibitor (Michals & Smith, 1993).
Advanced Synthesis and Catalysis
Advanced synthesis techniques and catalysis involving 1-Methyl-2,3-dihydro-1H-inden-1-OL derivatives are also an area of interest. This includes the synthesis of inden-1-one derivatives via decarbonylative cycloaddition, utilizing rhodium (I) catalysis for direct carbon–carbon bond cleavage, which is essential for creating complex molecular structures (Hu et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes such as phosphodiesterase 4 (pde4) and acetylcholinesterase (ache) . These enzymes play crucial roles in various biological processes, including signal transduction and neurotransmission.
Mode of Action
The exact mode of action of 1-Methyl-2,3-dihydro-1H-inden-1-OL remains to be elucidated. If it acts similarly to related compounds, it may inhibit the activity of target enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Inhibition of pde4 and ache can affect cyclic amp (camp) signaling and cholinergic neurotransmission, respectively . These pathways are involved in a wide range of physiological processes, including memory and cognition.
Result of Action
Inhibition of pde4 and ache can lead to increased camp levels and enhanced cholinergic signaling, respectively
Propriétés
IUPAC Name |
1-methyl-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNNMVDWALCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342679 | |
| Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
64666-42-8 | |
| Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



